molecular formula C13H12N2O B13123796 4-Methyl-6-styrylpyrimidin-5-ol

4-Methyl-6-styrylpyrimidin-5-ol

Cat. No.: B13123796
M. Wt: 212.25 g/mol
InChI Key: TZTGVLCMRVOIPD-BQYQJAHWSA-N
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Description

4-Methyl-6-styrylpyrimidin-5-ol is a pyrimidine derivative featuring a methyl group at position 4, a hydroxyl group at position 5, and a styryl (vinylbenzene) substituent at position 6. Pyrimidine derivatives are widely studied for their diverse biological and chemical properties, including antimicrobial, anticancer, and enzymatic inhibitory activities.

Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

4-methyl-6-[(E)-2-phenylethenyl]pyrimidin-5-ol

InChI

InChI=1S/C13H12N2O/c1-10-13(16)12(15-9-14-10)8-7-11-5-3-2-4-6-11/h2-9,16H,1H3/b8-7+

InChI Key

TZTGVLCMRVOIPD-BQYQJAHWSA-N

Isomeric SMILES

CC1=C(C(=NC=N1)/C=C/C2=CC=CC=C2)O

Canonical SMILES

CC1=C(C(=NC=N1)C=CC2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-styrylpyrimidin-5-ol typically involves the following steps:

Industrial Production Methods

Industrial production of 4-Methyl-6-styrylpyrimidin-5-ol follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-styrylpyrimidin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Palladium catalysts, methyl iodide, dimethyl sulfate.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Ethyl-substituted pyrimidines.

    Substitution: Various substituted pyrimidines depending on the nucleophile or electrophile used.

Mechanism of Action

The mechanism of action of 4-Methyl-6-styrylpyrimidin-5-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Pyrimidine Modifications

  • 4-Chloro-2-methylsulfanyl-pyrimidin-5-ol (C₅H₅ClN₂OS) : Replaces the styryl group with chlorine and methylsulfanyl substituents. The chloro group increases electrophilicity, while the methylsulfanyl (SMe) group provides electron-donating effects, contrasting with the electron-withdrawing hydroxyl (OH) and styryl groups in the target compound .
  • 5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol: Incorporates a fused thieno ring instead of a styryl group, altering aromaticity and steric bulk. This structural variation may influence solubility and biological target interactions .
  • Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate : Features a fluorophenyl group and a sulfonyl moiety, introducing strong electron-withdrawing effects and polar functional groups absent in the target compound .
Table 1: Structural Features of Selected Pyrimidine Derivatives
Compound Substituents (Positions) Key Functional Groups
4-Methyl-6-styrylpyrimidin-5-ol 4-Me, 6-Styryl, 5-OH Styryl (π-conjugated), OH
4-Chloro-2-methylsulfanyl-pyrimidin-5-ol 4-Cl, 2-SMe, 5-OH Cl (electrophilic), SMe (donor)
5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol Fused thieno ring, 5-Me, 6-Ph Thieno (aromatic), Ph (hydrophobic)
6-[(3-Benzyloxy-2-benzyloxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione 6-Alkyl chains, methoxymethyl groups Ethers, bulky substituents

Comparison with Analogs

  • Sulfur-containing derivatives : Compounds like 2-(4-trifluoromethylbenzylthio)-4-oxo-6-phenyl-1,4-dihydropyrimidine-5-carbonitrile (5c) are synthesized using alkylation with bromides or chlorides in DMF, followed by acid precipitation .
  • Ester derivatives: Methyl 4-methyl-(5-cyano-4-oxo-6-phenyl-1,4-dihydropyrimidin-2-ylthio) benzoate (5b) employs esterification and thioether formation, requiring chromatographic purification .
  • Thieno-fused systems: Synthesis involves multi-step cyclization and substitution, as seen in thieno[2,3-d]pyrimidin-4-ol derivatives .

Physicochemical Properties

Melting Points and Solubility

  • 4-Chloro-2-methylsulfanyl-pyrimidin-5-ol : Melts at 241–243°C, with a predicted density of 1.48 g/cm³. The chloro and SMe groups enhance crystallinity .
  • Styryl-containing analogs : Expected to exhibit lower melting points due to the bulky styryl group reducing packing efficiency.
  • Thieno-fused derivatives: Likely less soluble in polar solvents due to aromatic fusion .

Acidity (pKa)

  • The hydroxyl group at position 5 in 4-Methyl-6-styrylpyrimidin-5-ol is acidic, with a pKa likely influenced by resonance stabilization. For 4-Chloro-2-methylsulfanyl-pyrimidin-5-ol, the predicted pKa is 5.91, suggesting moderate acidity . Styryl and methyl groups may slightly increase pKa compared to chloro analogs.

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